molecular formula C9H5ClN2O3 B15123114 7-Chloro-3-nitro-1H-quinolin-2-one

7-Chloro-3-nitro-1H-quinolin-2-one

Cat. No.: B15123114
M. Wt: 224.60 g/mol
InChI Key: JWELXTRQIOCTPP-UHFFFAOYSA-N
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Description

7-Chloro-3-nitro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by a chlorine atom at the 7th position and a nitro group at the 3rd position, exhibits unique chemical properties that make it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-nitro-1H-quinolin-2-one typically involves the nitration of 7-chloroquinolin-2-one. The process begins with the chlorination of quinolin-2-one, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-nitro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed:

    Reduction: 7-Chloro-3-amino-1H-quinolin-2-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Quinoline N-oxides

Scientific Research Applications

7-Chloro-3-nitro-1H-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3-nitro-1H-quinolin-2-one is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. Additionally, the chlorine atom can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

    7-Chloroquinolin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitroquinolin-2-one: Lacks the chlorine atom, which may affect its biological activity and solubility.

    7-Bromo-3-nitro-1H-quinolin-2-one: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological properties.

Uniqueness: 7-Chloro-3-nitro-1H-quinolin-2-one is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

7-chloro-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-4H,(H,11,13)

InChI Key

JWELXTRQIOCTPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)[N+](=O)[O-]

Origin of Product

United States

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